5-Methoxyquinazoline-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEWYRWGCVGNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181504 | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27018-21-9 | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxyquinazoline-2,4-diamine chemical properties and structure

An In-Depth Technical Guide to 5-Methoxyquinazoline-2,4-diamine: Chemical Properties, Structure, and Therapeutic Potential

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1][2] First synthesized in 1895, derivatives of this scaffold are abundant in nature as alkaloids and have been extensively developed synthetically.[3][4] Their remarkable versatility allows them to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6]

This guide provides a detailed technical overview of a specific derivative, This compound . We will delve into its core chemical properties, structural features, analytical characterization, plausible synthetic routes, and its known and potential biological significance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound as a potential building block for next-generation therapeutics.

Molecular Structure and Chemical Identity

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and interaction with biological systems.

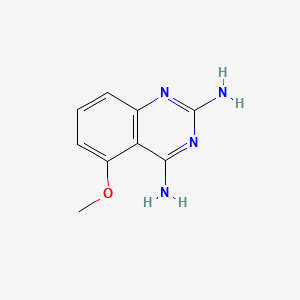

Chemical Structure

The molecule features a quinazoline core with two amino groups at positions 2 and 4, and a methoxy group at position 5. The electron-donating nature of the amino and methoxy groups significantly influences the electron density and reactivity of the aromatic system.

Caption: 2D structure of this compound.

Chemical Identifiers

A compound's identity is standardized through various naming conventions and registry numbers, which are crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 27018-21-9[] |

| Synonyms | 5-Methoxy-2,4-diaminoquinazoline, 2,4-Quinazolinediamine, 5-methoxy-[] |

Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in both chemical and biological environments, influencing factors like solubility, absorption, and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄O | - |

| Molecular Weight | 190.20 g/mol | - |

| Boiling Point | 484.8°C at 760 mmHg | [] |

| Density | 1.372 g/cm³ | [] |

| InChI Key | FYEWYRWGCVGNJW-UHFFFAOYSA-N | [] |

| Appearance | Likely a crystalline solid | Inferred from analogs[8] |

| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols | Inferred from analogs[8] |

Spectroscopic and Analytical Characterization

Spectroscopic data provides an empirical fingerprint of a molecule, confirming its structure and purity. While specific experimental data for this compound is not widely published, we can predict its characteristic spectral features based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the two amino groups. The protons on the benzene portion of the ring (H-6, H-7, H-8) will appear in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm. The two amino groups (-NH₂) will likely appear as broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbons in the aromatic rings will resonate in the 110-160 ppm range. The methoxy carbon will be significantly upfield, around 55-60 ppm.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆): The following are expert predictions based on the analysis of similar structures.[9][10][11]

| Proton | Predicted Shift (ppm) | Multiplicity | Notes |

| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | Coupled to H-7 and H-8. |

| H-7 | ~7.3-7.5 | Triplet (t) | Coupled to H-6 and H-8. |

| H-8 | ~6.8-7.0 | Doublet of doublets (dd) | Coupled to H-7 and H-6. |

| -OCH₃ | ~3.9 | Singlet (s) | Characteristic sharp signal for a methoxy group. |

| 2-NH₂ | ~6.0-6.5 | Broad Singlet (br s) | Exchangeable protons. |

| 4-NH₂ | ~7.0-7.5 | Broad Singlet (br s) | Exchangeable protons, potentially downfield due to hydrogen bonding. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀N₄O with a calculated exact mass of approximately 190.0855. The fragmentation pattern would likely involve the loss of methyl or amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of the primary amino groups.

-

C-H stretching: Signals around 2850-3000 cm⁻¹ for the aromatic and methyl C-H bonds.

-

C=N and C=C stretching: Sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the quinazoline ring system.

-

C-O stretching: A strong absorption around 1000-1250 cm⁻¹, indicative of the aryl ether linkage of the methoxy group.

Synthesis and Manufacturing

The synthesis of 2,4-diaminoquinazolines is well-established in chemical literature. A common and reliable approach involves the cyclocondensation of an appropriately substituted 2-aminobenzonitrile with a cyanating agent like cyanoguanidine.

Retrosynthetic Analysis and Key Precursors

The logical disconnection for this compound points to 2-amino-6-methoxybenzonitrile as the key starting material. This precursor contains the necessary benzene ring with the correctly positioned amino and methoxy groups required to form the final quinazoline core.

A Plausible Synthetic Protocol

The following protocol is a validated method for synthesizing the 2,4-diaminoquinazoline scaffold, adapted for this specific derivative.

Step 1: Cyclocondensation Reaction

-

To a reaction vessel equipped with a reflux condenser, add 2-amino-6-methoxybenzonitrile (1.0 equivalent) and cyanoguanidine (1.0 equivalent).[10]

-

Add a suitable solvent, such as 2-ethoxyethanol or an aqueous acidic solution (e.g., 2N HCl).[10]

-

Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Rationale: Heating provides the necessary activation energy for the cyclization reaction. The polar solvent helps to solubilize the starting materials. An acidic catalyst can protonate the nitrile groups, facilitating the nucleophilic attack.

-

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the free base product.[10]

-

Filter the crude product, wash with cold water, and dry under vacuum.

Step 2: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical tests (NMR, MS) to confirm its identity and purity (>95%). A sharp melting point indicates high purity.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, the extensive research on the 2,4-diaminoquinazoline scaffold provides a strong basis for predicting its therapeutic potential.

The Quinazoline Scaffold in Drug Discovery

Quinazoline-based molecules are components of several FDA-approved drugs, primarily used in cancer therapy. They often function as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that can become dysregulated in cancer.[4][12] Furthermore, the 2,4-diamino substitution pattern is a well-known pharmacophore for inhibiting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[13]

Potential Biological Targets

-

Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminoquinazoline derivatives are potent antifolates, acting as inhibitors of DHFR.[13] This inhibition blocks the synthesis of DNA, RNA, and proteins, leading to cell death. This mechanism is the basis for several anticancer and antimicrobial drugs. The 5-methoxy substitution could modulate the binding affinity and selectivity for DHFR from different species (e.g., human vs. microbial).

-

Tyrosine Kinase Inhibition: The quinazoline core is a key feature of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.[4][12] These drugs bind to the ATP-binding site of the kinase domain, preventing the signaling cascade that leads to cell proliferation and survival. While these drugs typically have a different substitution at the 4-position, the 2,4-diamino scaffold could be explored for activity against various kinases.

-

Other Targets: The versatility of the quinazoline scaffold has led to the development of derivatives with a wide range of other activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][5]

Structure-Activity Relationship (SAR) Insights

For 2,4-diaminoquinazoline derivatives, SAR studies have revealed several key principles:

-

Substitution at Position 2 and 4: The amino groups are often crucial for forming hydrogen bonds with the target protein's active site (e.g., DHFR or a kinase).[2]

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring (like the 5-methoxy group) significantly impact potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A methoxy group can alter the electronic properties and provide an additional hydrogen bond acceptor.

Example Signaling Pathway: EGFR Inhibition

The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-based anticancer drugs. Inhibition of EGFR blocks downstream signaling and reduces tumor growth.

Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.

Applications and Future Directions

This compound represents a valuable starting point for medicinal chemistry campaigns. Its established scaffold and functional group handles allow for the systematic generation of compound libraries to explore various therapeutic areas.

Potential Therapeutic Areas:

-

Oncology: As a potential inhibitor of DHFR or various kinases, it could be a lead structure for developing new anticancer agents.[12][14]

-

Infectious Diseases: Its potential as an antifolate makes it a candidate for developing novel antibacterial, antifungal, or antiparasitic drugs.[2][13][15]

-

Inflammatory Diseases: Given the known anti-inflammatory properties of some quinazolines, derivatives could be explored for conditions like rheumatoid arthritis.[16]

Future research should focus on synthesizing and screening a library of derivatives of this compound against a panel of biological targets. Further modifications at the 2- and 4-amino positions could lead to compounds with enhanced potency, selectivity, and drug-like properties.

References

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.

- Study on quinazolinone derivative and their pharmacological actions. (2024).

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). J Med Chem.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).

- 6-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine. (n.d.). PubChem.

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC.

- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.

- N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine. (n.d.). PubChem.

- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). PubMed.

- Antileishmanial Activity of a Series of N-2,N-4-Disubstituted Quinazoline-2,4-diamines. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate.

- 2,4-Diaminoquinazoline. (n.d.). PubChem.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.

- 2,4-Diaminoanisole. (n.d.). PubChem.

- Complete assignments of NMR data of 13 hydroxymethoxyflavones. (n.d.). ResearchGate.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijirt.org [ijirt.org]

- 5. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 6. ptfarm.pl [ptfarm.pl]

- 8. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,4-DIAMINOQUINAZOLINE | 1899-48-5 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 5-Methoxyquinazoline-2,4-diamine

An In-depth Technical Guide to the Synthesis of 5-Methoxyquinazoline-2,4-diamine

Introduction

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, heterocyclic framework, adorned with hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets. Derivatives have been investigated as inhibitors of dihydrofolate reductase, protein kinases, and G9a histone methyltransferase, leading to the development of anticancer, antihypertensive, and anti-infective agents[1][2][3].

This guide focuses on the synthesis of a specific analogue, This compound . The strategic placement of a methoxy group at the C5 position can significantly influence the molecule's steric and electronic properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile. Understanding the synthetic pathways to this molecule is crucial for researchers aiming to explore its therapeutic potential or use it as a key intermediate in the development of more complex drug candidates.

This document provides a detailed examination of two distinct and practical synthetic routes to this compound, offering insights into the rationale behind procedural choices, detailed experimental protocols, and a comparative analysis to aid in methodological selection.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, forming the basis for the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

-

Pathway 1 (Linear Approach): This classical route involves the sequential construction of the pyrimidine ring onto a pre-functionalized benzene ring. The target molecule is disconnected at the C4-amino bond, leading back to a 4-chloro intermediate. This intermediate is derived from the corresponding quinazolinone, which itself is synthesized from 2-amino-6-methoxybenzoic acid through cyclization with a one-carbon equivalent like cyanamide or urea.

-

Pathway 2 (Convergent Approach): This modern strategy aims to construct the final diaminoquinazoline ring system in a single, convergent step. The disconnection is made across the entire pyrimidine ring, leading back to a substituted 2-aminobenzonitrile derivative (specifically, 2-fluoro-6-methoxybenzonitrile) and guanidine. This route is often more efficient, involving fewer discrete steps.

Pathway 1: Linear Synthesis via Quinazolinone Intermediate

This well-established, multi-step pathway offers reliability and is grounded in classical heterocyclic chemistry. It begins with the readily available 2-amino-6-methoxybenzoic acid and proceeds through key isolable intermediates.

Caption: Linear synthesis pathway for this compound.

Step 1: Synthesis of 2-Amino-5-methoxyquinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-amino-6-methoxybenzoic acid with cyanamide. The reaction is typically acid-catalyzed, where the protonation of the cyanamide nitrogen enhances its electrophilicity, facilitating the nucleophilic attack by the anthranilic acid's amino group. An intramolecular cyclization followed by tautomerization yields the stable quinazolinone ring.

Experimental Protocol:

-

To a 1 L round-bottom flask, add 2-amino-6-methoxybenzoic acid (50 g, 299 mmol), ethanol (400 mL), and cyanamide (18.9 g, 448.7 mmol).

-

Add concentrated hydrochloric acid (5 mL) to the stirred mixture.

-

Heat the mixture to reflux. Add additional concentrated HCl (1 mL) at 1-hour intervals over a 6-hour period to drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-methoxyquinazolin-4(3H)-one.[4]

Step 2: Synthesis of 4-Chloro-5-methoxyquinazolin-2-amine

The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline, is often used as a catalyst and acid scavenger.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-5-methoxyquinazolin-4(3H)-one (10 g, 52.3 mmol) in phosphorus oxychloride (100 mL).

-

Add N,N-dimethylaniline (5 mL) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 4-6 hours, until the reaction appears complete by TLC analysis.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-5-methoxyquinazolin-2-amine.[5]

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinazoline ring system activates the C4 position, allowing for the displacement of the chloride by an amine nucleophile. Using ammonia (often from a solution of ammonia in isopropanol or methanol) in a sealed vessel at elevated temperatures provides the target diamine.

Experimental Protocol:

-

Place 4-chloro-5-methoxyquinazolin-2-amine (5 g, 23.8 mmol) into a high-pressure reaction vessel.

-

Add a 7N solution of ammonia in methanol (100 mL).

-

Seal the vessel and heat to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to give pure this compound.

Pathway 2: Convergent Synthesis from 2-Fluoro-6-methoxybenzonitrile

This modern approach offers increased efficiency by constructing the final heterocyclic system in a single step from readily prepared starting materials. The key transformation is the condensation of a substituted benzonitrile with guanidine. The use of a 2-fluoro substituent is advantageous as fluoride is an excellent leaving group in nucleophilic aromatic substitution.

Caption: Convergent one-pot synthesis of this compound.

Mechanism and Rationale

Guanidine, a strong base and an excellent binucleophilic reagent, first attacks the electron-deficient carbon of the nitrile group to form an intermediate amidine. This is followed by an intramolecular nucleophilic aromatic substitution, where the newly formed amidine nitrogen displaces the fluoride at the C2 position of the benzene ring. This ring-closing step is the key to forming the quinazoline core. High temperatures and a polar aprotic solvent like dimethylacetamide (DMA) are typically required to overcome the activation energy for both steps. Guanidine carbonate is often used as a stable, easy-to-handle source of guanidine.[4]

Experimental Protocol

-

In a sealed tube or microwave reactor vessel, combine 2-fluoro-6-methoxybenzonitrile (4.0 g, 26.5 mmol) and guanidine carbonate (9.5 g, 53.0 mmol).

-

Add dimethylacetamide (DMA, 60 mL).

-

Seal the vessel and stir the mixture at 130 °C for 3-5 hours.

-

Monitor the reaction by TLC or LC-MS until the starting benzonitrile is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethanol or water, which should cause the product to precipitate.

-

Stir the resulting slurry in cold water for 30 minutes.

-

Isolate the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.[4]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, and desired efficiency.

| Feature | Pathway 1: Linear Synthesis | Pathway 2: Convergent Synthesis |

| Number of Steps | 3 | 1 |

| Starting Materials | 2-Amino-6-methoxybenzoic acid | 2-Fluoro-6-methoxybenzonitrile |

| Key Reagents | Cyanamide, POCl₃, Ammonia | Guanidine Carbonate |

| Typical Conditions | Reflux, high pressure amination | High temperature (130 °C) |

| Advantages | Reliable, well-documented chemistry; intermediates are stable and isolable. | Highly efficient (one pot); avoids harsh chlorinating agents like POCl₃. |

| Disadvantages | Lower overall yield due to multiple steps; uses hazardous POCl₃. | Requires high temperature; starting benzonitrile may be less common than the benzoic acid. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic routes. The classical linear pathway, while longer, is robust and proceeds through well-understood transformations. In contrast, the modern convergent pathway offers a significant improvement in step economy, providing direct access to the target molecule in a single, high-yielding transformation. For process chemistry and large-scale synthesis, the convergent route is likely superior, provided the starting benzonitrile is accessible. For exploratory and discovery chemistry, the flexibility of the linear route, which allows for diversification at the C4 position from the chloro-intermediate, may be advantageous. Both pathways provide viable and reproducible methods for obtaining this valuable chemical scaffold for further research and development.

References

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.

- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.PMC, NIH.[Link]

- US Patent 5534518A - Insecticidal substituted-2,4-diaminoquinazolines.

- 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.PubMed.[Link]

- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid

- WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof.

- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.

- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.ScienceDirect.[Link]

Sources

- 1. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 4. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Guide to Advanced Synthesis of Quinazoline Derivatives: Methodologies for the Modern Drug Discovery Laboratory

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a pyrimidine and a benzene ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] This versatility has cemented its importance in drug development, driving continuous innovation in synthetic methodologies to access novel analogues with enhanced potency and specificity. This technical guide moves beyond classical approaches to provide an in-depth exploration of novel, efficient, and sustainable methods for the synthesis of quinazoline derivatives, tailored for researchers and scientists at the forefront of drug discovery.

I. The Ascendancy of Catalysis: Transition-Metal Mediated Syntheses

Transition-metal catalysis has revolutionized the construction of complex molecular architectures, and quinazoline synthesis is no exception. These methods offer high efficiency and functional group tolerance, often proceeding under milder conditions than traditional approaches.

A. Copper-Catalyzed Tandem Reactions: A Workhorse for C-N Bond Formation

Copper catalysis is particularly attractive due to the low cost and toxicity of the metal. Copper(I) salts are effective in catalyzing tandem reactions that rapidly build the quinazoline core from readily available starting materials.

A prime example is the synthesis of 2-substituted quinazolines from (2-bromophenyl)methylamines and amides.[2] This approach leverages a sequential Ullmann-type N-arylation followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation. The elegance of this method lies in its convergence, where multiple bond-forming events occur in a single pot.

Causality in Experimental Design: The choice of a copper(I) source, such as CuI, is critical as it readily participates in the oxidative addition with the aryl bromide. The base, typically K2CO3, is essential for deprotonating the amide and the amine functionalities, facilitating their nucleophilic attack. Using air as the oxidant in the final aromatization step makes this a more environmentally benign process.[2]

-

To a dry Schlenk tube, add (2-bromophenyl)methanamine (1.0 mmol), benzamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen gas (repeat three times).

-

Add 2-propanol (5 mL) as the solvent.

-

Stir the reaction mixture at 110 °C under an air atmosphere (using a balloon) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-phenylquinazoline.

Table 1: Scope of Copper-Catalyzed Quinazoline Synthesis

| Entry | Amide | Product | Yield (%) |

| 1 | Benzamide | 2-Phenylquinazoline | 87 |

| 2 | 4-Methylbenzamide | 2-(p-Tolyl)quinazoline | 85 |

| 3 | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazoline | 82 |

| 4 | Acetamide | 2-Methylquinazoline | 65 |

| Yields are representative and based on literature reports.[2] |

B. Other Notable Transition-Metal Catalysts

While copper is a mainstay, other transition metals offer unique reactivity for quinazoline synthesis:

-

Ruthenium: Ruthenium complexes can catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines, releasing only hydrogen gas as a byproduct.[3]

-

Iron: Inexpensive and abundant, iron catalysts, often in the form of FeCl2, can promote the oxidative cyclization of 2-alkylamino N-H ketimines.[2]

-

Manganese: Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides provides an atom-economical route to 2-substituted quinazolines.[4]

-

Rhodium: Rhodium(III) catalysts enable the intermolecular C-H functionalization of benzimidates with dioxazolones to construct highly substituted quinazolines.

II. The Green Chemistry Revolution in Quinazoline Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to quinazoline synthesis aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A. Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently green due to their high atom economy and operational simplicity.[5]

A robust MCR for the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones involves the one-pot condensation of isatoic anhydride, a primary amine, and an aromatic aldehyde.[6] This reaction can often be performed under solvent-free conditions, further enhancing its green credentials.

Mechanistic Insights: The reaction is believed to proceed via the initial reaction of isatoic anhydride with the primary amine to form a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form a Schiff base. Intramolecular cyclization then furnishes the dihydroquinazolinone product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]

Introduction: The Quinazoline Scaffold and the Significance of 5-Methoxyquinazoline-2,4-diamine

An In-depth Technical Guide: Biological Activity Screening of 5-Methoxyquinazoline-2,4-diamine

Abstract: This guide provides a comprehensive framework for the biological activity screening of this compound, a promising heterocyclic scaffold in medicinal chemistry. We will delve into the strategic design of screening cascades, from initial high-throughput screens to detailed mechanistic studies, grounded in the established principles of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this compound.

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The 2,4-diaminoquinazoline substitution pattern, in particular, has been a focal point of research due to its ability to mimic the hinge-binding region of ATP in many protein kinases. The addition of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and can provide additional vectors for target engagement through hydrogen bonding or steric interactions.

The logical starting point for screening this compound is to leverage the known activities of structurally similar compounds. A significant body of literature points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mode of action for many quinazoline derivatives.[4][5] Therefore, a well-designed screening strategy should initially focus on a panel of clinically relevant kinases, while remaining open to the discovery of novel biological activities. Other reported activities for quinazoline derivatives include inhibition of dihydrofolate reductase and DNA binding.[6][7]

Strategic Screening Cascade: From Broad Strokes to Mechanistic Detail

A tiered or cascaded approach to screening is the most efficient method for characterizing the biological activity of a novel compound. This strategy prioritizes resource-intensive assays for later stages and allows for early " go/no-go " decisions.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screen should be broad, aiming to identify any significant biological activity across a diverse panel of targets. Given the quinazoline scaffold's known propensity for kinase inhibition, a primary screen against a representative panel of kinases is a logical and cost-effective starting point.

-

Objective: To identify initial "hits" by screening against a broad kinase panel at a single high concentration.

-

Methodology: High-throughput biochemical assays are ideal for this stage.[8][9] Fluorescence-based assays, such as those detecting ADP production, are common and readily automated.[10]

-

Experimental Causality: A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors. The goal is not to determine potency at this stage, but to cast a wide net. A diverse kinase panel, representing different branches of the kinome, is crucial to uncover both expected and unexpected activities.

Tier 2: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be validated to eliminate false positives and to determine their potency.

-

Objective: To confirm the activity of primary hits and determine their IC50 values.

-

Methodology: The same biochemical assay as in Tier 1 is used, but this time with a serial dilution of the compound. This generates a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.

-

Experimental Causality: A dose-response curve provides a quantitative measure of a compound's potency. This is a critical step in prioritizing compounds for further investigation. Assays should be run in duplicate or triplicate to ensure the reproducibility of the results.

Tier 3: Selectivity Profiling and Orthogonal Assays

Promising hits with low IC50 values should be further characterized for their selectivity and to confirm their mechanism of action using a different assay format.

-

Objective: To assess the selectivity of the compound against a broader panel of kinases and to confirm its activity using an independent method.

-

Methodology:

-

Selectivity Profiling: The compound is screened against a large panel of kinases (e.g., a kinome scan) at a fixed concentration to identify off-target effects.[11]

-

Orthogonal Assays: A different assay platform, such as a binding assay (e.g., LanthaScreen™ Eu Kinase Binding Assay), is used to confirm that the compound interacts directly with the target kinase.[12]

-

-

Experimental Causality: High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target toxicity. Using an orthogonal assay helps to rule out assay-specific artifacts and provides stronger evidence for a direct interaction between the compound and its target.

Tier 4: Cellular and Mechanistic Studies

The most potent and selective compounds are then advanced to cell-based assays to determine their effects in a more physiologically relevant context.

-

Objective: To evaluate the compound's activity in a cellular context, including its ability to inhibit downstream signaling and its effect on cell proliferation.

-

Methodology:

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside the cell.

-

Phosphorylation Assays: Western blotting or ELISA-based assays can be used to measure the phosphorylation status of the kinase's downstream substrates.

-

Cell Viability/Proliferation Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the compound's effect on the growth of cancer cell lines that are known to be dependent on the target kinase.[7]

-

-

Experimental Causality: Cellular assays are essential to bridge the gap between biochemical activity and potential therapeutic effect. They provide information on cell permeability, metabolic stability, and the compound's ability to modulate the target's function in a complex biological system.

Workflow Diagram: Biological Activity Screening Cascade

Caption: A tiered approach for screening this compound.

Detailed Experimental Protocols

Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative example of a luminescent ADP detection assay suitable for HTS.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence is proportional to the amount of ADP, and therefore inversely proportional to the activity of the kinase inhibitor.

Materials:

-

Recombinant Kinase (e.g., EGFR, VEGFR2)

-

Kinase Substrate (specific to the kinase)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include appropriate controls (e.g., DMSO only for 0% inhibition, a known potent inhibitor for 100% inhibition).

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in assay buffer.

-

Prepare an ATP solution in assay buffer.

-

Add the kinase/substrate mix to all wells of the assay plate.

-

To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

For dose-response experiments, plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Downstream Signaling Inhibition

This protocol describes how to assess the inhibition of a signaling pathway in cells treated with this compound.

Principle: Western blotting is used to detect changes in the phosphorylation state of a kinase's downstream substrate, providing evidence of target inhibition in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF to stimulate the EGFR pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cell lysates and collect them in microcentrifuge tubes.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated protein and the total protein.

-

Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.

-

Compare the levels of phosphorylation in the treated samples to the vehicle control to determine the extent of inhibition.

Data Presentation and Interpretation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| EGFR | 15 |

| VEGFR2 | 85 |

| PDGFRβ | 120 |

| SRC | >10,000 |

| CDK2 | >10,000 |

Data are representative and should be generated experimentally.

Interpretation: The hypothetical data in Table 1 suggest that this compound is a potent inhibitor of EGFR and shows moderate activity against other receptor tyrosine kinases like VEGFR2 and PDGFRβ. The compound is highly selective against the tested non-receptor tyrosine kinase (SRC) and cell cycle kinase (CDK2).

Table 2: Cellular Activity of this compound in A431 Cells

| Assay | Endpoint | EC50 (nM) |

| p-EGFR Inhibition | Phosphorylation | 25 |

| p-ERK Inhibition | Phosphorylation | 40 |

| Cell Proliferation | Viability | 150 |

Data are representative and should be generated experimentally.

Interpretation: The hypothetical cellular data in Table 2 demonstrate that this compound can effectively inhibit EGFR phosphorylation and its downstream signaling (p-ERK) in A431 cells, a cell line with high EGFR expression. The compound also inhibits the proliferation of these cells, consistent with its on-target activity. The rightward shift in potency from the biochemical IC50 to the cellular EC50 is expected and can be attributed to factors such as cell permeability and off-rates.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the biological activity screening of this compound. By following a tiered approach, from broad HTS to detailed mechanistic studies, researchers can efficiently characterize the compound's therapeutic potential. The provided protocols and data interpretation frameworks serve as a robust starting point for these investigations.

Future work should focus on a more extensive kinome-wide selectivity profiling to fully understand the compound's off-target activities. In vivo studies in relevant animal models will be necessary to evaluate its pharmacokinetic properties, efficacy, and safety profile. Furthermore, structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

- Quinazolinones, the Winning Horse in Drug Discovery.

- High-throughput screening for kinase inhibitors. PubMed. [Link]

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.

- Study on quinazolinone derivative and their pharmacological actions. LinkedIn. [Link]

- Design and synthesis of quinazoline derivatives as potential anticancer agents.

- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. [Link]

- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijirt.org [ijirt.org]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

5-Methoxyquinazoline-2,4-diamine: A Technical Guide to its Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The quinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs targeting key kinases in oncology. This technical guide delves into the potential of a specific derivative, 5-Methoxyquinazoline-2,4-diamine, as a novel kinase inhibitor. We will explore its chemical rationale, a proposed synthetic route, and a comprehensive suite of experimental protocols to thoroughly characterize its inhibitory activity. This document is intended to serve as a foundational resource for researchers investigating new chemical entities for targeted therapies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a highly successful scaffold in the development of kinase inhibitors.[1] A significant number of FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The success of these molecules lies in their ability to mimic the adenine moiety of ATP, competitively binding to the ATP-binding pocket of the kinase domain.[2]

The 2,4-diaminoquinazoline substitution pattern has also been explored for various therapeutic targets, including kinase inhibition.[3][4] The amino groups at positions 2 and 4 can form crucial hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and selectivity. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the untapped potential of this compound. The introduction of a methoxy group at the 5-position of the quinazoline ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with the target kinase and a unique inhibitory profile.

Chemical Profile and Synthesis

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 27018-21-9

-

Molecular Formula: C₉H₁₀N₄O

-

Molecular Weight: 190.20 g/mol

-

Predicted LogP: 0.8-1.2 (estimation)

The 5-methoxy group is an electron-donating group that can influence the pKa of the amino groups and the overall electron distribution of the quinazoline ring system. This can have a significant impact on its binding affinity to target kinases.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Mechanism of Action and Potential Kinase Targets

Based on the structure-activity relationships (SAR) of known quinazoline kinase inhibitors, we can hypothesize the potential mechanism and targets for this compound.

Mechanism of Action

The 2,4-diaminoquinazoline core is expected to act as an ATP-competitive inhibitor. The N1 and the 2-amino group are predicted to form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for quinazoline-based inhibitors. [2]The 5-methoxy group, positioned in the "upper" pocket of the ATP-binding site, could form additional favorable interactions, such as hydrogen bonds or van der Waals contacts, with specific amino acid residues, thereby influencing its selectivity and potency.

Caption: Hypothesized binding mode of this compound.

Potential Kinase Targets

Given the prevalence of quinazoline scaffolds as inhibitors of tyrosine kinases, it is plausible that this compound will exhibit activity against members of this family. The substitution pattern may confer selectivity towards certain kinases.

| Potential Kinase Target Family | Rationale | Key References |

| EGFR/HER Family | The 4-aminoquinazoline is a well-established pharmacophore for EGFR inhibition. The 5-methoxy group could modulate selectivity between wild-type and mutant forms. | [2][5] |

| VEGFR Family | Dual EGFR/VEGFR inhibition is a common feature of many quinazoline-based inhibitors. | [3] |

| Src Family Kinases (e.g., Lck) | Aminoquinazolines have been identified as potent inhibitors of Lck. | [6] |

| Aurora Kinases | Quinazoline derivatives have shown potent inhibitory activity against Aurora kinases. | [3] |

| CDKs | Substituted quinazolines have been designed as inhibitors of Cyclin-Dependent Kinases. | [3] |

Experimental Protocols for Kinase Inhibitor Profiling

A systematic evaluation of this compound as a kinase inhibitor requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. [7][8][9][10] Materials:

-

Purified recombinant kinases of interest

-

Specific peptide substrates for each kinase

-

ATP

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution starting from 1 mM).

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a solution containing the kinase substrate and ATP (at or near the Kₘ for each kinase) to each well.

-

Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes) to allow for the kinase reaction to proceed in the linear range.

-

-

Signal Detection:

-

Add 10 µL of the luminescent kinase assay reagent to each well.

-

Incubate at room temperature for the time specified in the kit protocol to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Kinase Activity Assay (Phosphorylation Detection)

This type of assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of its activity. [11][12] Materials:

-

Cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for EGFR).

-

Cell culture medium and supplements.

-

This compound.

-

Positive control inhibitor.

-

Stimulating ligand (if required, e.g., EGF for EGFR).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: primary antibody specific for the phosphorylated substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).

-

ELISA plates or Western blotting equipment.

-

Plate reader or imaging system.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 2-24 hours). Include vehicle and positive controls.

-

If necessary, stimulate the cells with the appropriate ligand for a short period before lysis to induce kinase activity.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Add lysis buffer to each well and incubate on ice to prepare cell lysates.

-

-

Detection of Substrate Phosphorylation (ELISA-based):

-

Coat an ELISA plate with a capture antibody for the total substrate protein.

-

Add the cell lysates to the wells and incubate.

-

Wash the wells and add the primary antibody specific for the phosphorylated form of the substrate.

-

Wash and add the labeled secondary antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein signal.

-

Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with the potential to be a novel kinase inhibitor. Its structural features, particularly the 2,4-diamino and 5-methoxy substitutions on the proven quinazoline scaffold, provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for its synthesis and biological characterization.

Future research should focus on synthesizing this compound and profiling it against a broad panel of kinases to determine its potency and selectivity. Promising initial hits should then be evaluated in cell-based assays to confirm their on-target activity and assess their anti-proliferative effects. Further optimization of this lead compound through medicinal chemistry efforts could pave the way for the development of a new class of targeted therapeutics.

References

- Spotlight: Cell-based kinase assay form

- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. [Link]

- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]

- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

- Spotlight: Activity-Based Kinase Assay Form

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

- Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflamm

- 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. NIH. [Link]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. [Link]

- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.

- Solid-phase synthesis of 2,4-diaminoquinazoline libraries. PubMed. [Link]

- Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 8. promega.com [promega.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. caymanchem.com [caymanchem.com]

In Vitro Evaluation of 5-Methoxyquinazoline-2,4-diamine Cytotoxicity: A Technical Guide

<

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-Methoxyquinazoline-2,4-diamine's cytotoxic potential. Quinazoline scaffolds are a cornerstone in modern medicinal chemistry, particularly as inhibitors of protein kinases crucial to cell signaling and proliferation.[1] This document outlines a strategic, multi-tiered approach, beginning with foundational viability assays and progressing to more detailed mechanistic studies to elucidate the mode of cell death. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved anticancer agents like gefitinib and erlotinib.[2][3] These molecules typically function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers.[4][5] By blocking the kinase activity, these inhibitors can halt downstream signaling pathways that drive cell proliferation and survival.[2]

This compound belongs to this promising class of compounds. The preliminary assessment of its cytotoxicity is a critical first step in preclinical development.[6][7] This process involves determining the compound's potency (e.g., IC50) across relevant cancer cell lines and gaining initial insights into its mechanism of action. A robust in vitro evaluation ensures that only the most promising candidates, those with potent and selective activity, advance to further stages of drug development.[8][9]

Scientific Rationale & Strategic Workflow

A comprehensive assessment of cytotoxicity cannot rely on a single assay. Different methods measure distinct cellular parameters, and a multi-assay approach provides a more complete and reliable picture of a compound's effect. Our strategy is tiered:

-

Primary Screening: Assess broad cell viability and metabolic activity to determine the compound's potency (IC50).

-

Secondary Validation: Confirm cytotoxicity by measuring a different hallmark of cell death, such as loss of membrane integrity.

-

Mechanistic Investigation: Elucidate the mode of cell death (e.g., apoptosis vs. necrosis).

This workflow ensures that observations are cross-validated, minimizing the risk of assay-specific artifacts and providing a robust foundation for decision-making.

Figure 2: Simplified EGFR signaling pathway and inhibition.

Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust methodology for characterizing the cytotoxicity of this compound. By integrating assays that measure metabolic health, membrane integrity, and specific cell death pathways, researchers can build a comprehensive profile of the compound's biological activity. This multi-parametric approach is essential for validating its potential as a therapeutic candidate and for making informed decisions in the drug development pipeline.

References

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry

- Dasari, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570417/

- Lichtner, R.B., et al. Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. AACR Journals. Available from: https://aacrjournals.org/clincancerres/article/6/5/2031/224050/Signaling-inactive-Epidermal-Growth-Factor

- Zayed, M.F. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci Pharm. 2023. Available from: https://www.mdpi.com/2218-0532/91/2/18

- The Annexin V Apoptosis Assay. Available from: https://www.coulterflow.com/versity/univer/documents/annexin.pdf

- Abcam. LDH assay kit guide: Principles and applications. Abcam. Available from: https://www.abcam.com/resources/protocols/ldh-assay-kit-guide

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay

- BroadPharm. Protocol for Cell Viability Assays. BroadPharm. 2022. Available from: https://broadpharm.com/blog/protocol-for-cell-viability-assays/

- Abcam. Annexin V staining assay protocol for apoptosis. Abcam. Available from: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis

- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: https://clytetechnologies.

- Thoker, A.A., et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Res Rev Insights. 2025. Available from: https://www.rrinsights.org/ojs/index.php/rri/article/view/155

- Abcam. MTT assay protocol. Abcam. Available from: https://www.abcam.com/protocols/mtt-assay-protocol

- Al-Ostoot, F.H., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921021/

- Gholami, M., et al. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available from: https://brieflands.com/articles/jjnpp-129653.html

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: https://www.ncbi.nlm.nih.gov/books/NBK143979/

- Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html

- Zayed, M.F. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. 2023. Available from: https://www.hilarispublisher.com/open-access/quinazolines-as-anticancer-agents-targeting-tyrosine-kinases-103248.html

- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. 2024. Available from: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide

- Castellano, S., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/22197825/

- Engel, J., et al. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809228/

- Adottu, C., et al. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. 2024. Available from: https://japsonline.com/admin/php/uploads/4183_pdf.pdf

- AAT Bioquest. What is the principle of LDH assay?. AAT Bioquest. 2023. Available from: https://www.aatbio.

- Riss, T.L., et al. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. 2013. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042211/

- Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Available from: https://www.assaygenie.com/content/images/pdf/MAES0196_LDH_Cytotoxicity_Assay_Kit_Manual.pdf

- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025. Available from: https://www.kosheeka.

- Sticozzi, C., et al. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. 2018. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032128/

- Promega. LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Available from: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?

- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. 2025. Available from: https://ijpra.com/index.php/journal/article/view/1781

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025. Available from: https://www.researchgate.net/publication/384110199_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay

- Rosowsky, A., et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/7658454/

- Manera, C., et al. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. 2012. Available from: https://pubmed.ncbi.nlm.nih.gov/22154440/

- BOC Sciences. CAS 27018-21-9 5-Methoxy-quinazoline-2,4-diamine. BOC Sciences. Available from: https://www.bocsci.com/product/5-methoxy-quinazoline-2-4-diamine-cas-27018-21-9-389334.html

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. brieflands.com [brieflands.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 7. kosheeka.com [kosheeka.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9)

For Researchers, Scientists, and Drug Development Professionals